1,2-Dimethyl-4-nitro-1,4-cyclohexadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111905-36-3 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,2-dimethyl-4-nitrocyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(9(10)11)5-7(6)2/h4H,3,5H2,1-2H3 |
InChI Key |
TXQQOUZIYJCZLI-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(CC(=CC1)[N+](=O)[O-])C |
Synonyms |
1,4-Cyclohexadiene, 1,2-dimethyl-4-nitro- |
Origin of Product |
United States |
Mechanistic Investigations of 1,2 Dimethyl 4 Nitro 1,4 Cyclohexadiene Reactivity and Transformations
Conjugate Addition Reactions and σ-Complex Formation in Nitroarene and Nitrocyclohexadiene Systems
Nitroaromatic and nitrocycloalkene compounds are known to participate in conjugate addition reactions, a consequence of the electron-deficient nature of the carbon-carbon double bond adjacent to the nitro group. This electrophilicity facilitates the attack of nucleophiles, leading to the formation of intermediate species known as σ-complexes, or Meisenheimer complexes in the case of nitroarenes. nih.gov
In these reactions, the nucleophile adds to one of the carbon atoms of the double bond, causing a rehybridization of the carbon from sp² to sp³. This process results in the formation of a resonance-stabilized carbanion, where the negative charge is delocalized over the carbon skeleton and, most significantly, onto the oxygen atoms of the nitro group. The stability of these σ-complexes is a key factor in the feasibility and kinetics of the conjugate addition.
The formation of such complexes has been extensively studied in various nitroaromatic systems. For instance, trinitrobenzene derivatives have been shown to form 1:1 adducts with sodium sulphite in aqueous solutions, with the sulphite ion covalently bonding to a ring carbon atom. rsc.org These types of interactions are driven by the formation of charge-transfer complexes between the electron-rich donor (nucleophile) and the electron-poor acceptor (nitro compound). libretexts.org The stability of these complexes can be influenced by factors such as the solvent and the ionic strength of the medium. rsc.org
While direct studies on 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene are not extensively detailed in the provided search results, the principles governing σ-complex formation in related nitroarene and nitroalkene systems provide a strong basis for understanding its reactivity. The presence of the nitro group on the cyclohexadiene ring would render the double bond susceptible to nucleophilic attack, leading to the formation of a transient σ-complex. The methyl groups on the adjacent carbons would exert steric and electronic effects, potentially influencing the regioselectivity and rate of the nucleophilic attack.
Rearrangement Pathways of Nitrocyclohexadiene Adducts and Intermediates
The adducts and intermediates formed from nitrocyclohexadienes can undergo various rearrangement pathways, driven by the thermodynamic stability of the resulting products. These rearrangements often lead to the formation of more stable aromatic systems or other thermodynamically favored structures.
While specific rearrangement pathways for adducts of this compound were not explicitly detailed in the provided search results, general principles of carbocation and carbanion rearrangements in cyclic systems can be inferred. The initial adducts formed from nucleophilic attack on the nitrocyclohexadiene system are likely to be transient species. Depending on the reaction conditions and the nature of the nucleophile, these intermediates could undergo skeletal rearrangements, hydride shifts, or elimination reactions.
For instance, in the context of photochemical reactions, nitroaromatic compounds like nitrobenzene (B124822) can undergo complex rearrangements following photoexcitation, leading to the formation of various reactive intermediates. acs.org While the specific mechanisms are different from ground-state reactions, they highlight the propensity of nitro-containing cyclic systems to undergo structural transformations. The study of these pathways is crucial for predicting the final product distribution in reactions involving nitrocyclohexadienes.
Oxidation and Reduction Processes of the Cyclohexadiene Moiety
The cyclohexadiene ring in this compound is susceptible to both oxidation and reduction processes, which can lead to a variety of products, including aromatic compounds or cleaved ring systems.
Cyclohexadienes are particularly prone to aromatization, as the formation of a stable aromatic ring provides a significant thermodynamic driving force. wikipedia.org This transformation is typically achieved through dehydrogenation, which is formally a redox process. wikipedia.org The conversion of a cyclohexadiene to a benzene (B151609) derivative involves the loss of two hydrogen atoms and the formation of an additional π-bond within the ring.
Several reagents and conditions can facilitate the aromatization of cyclohexadienes. Oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for this purpose. nih.gov In the process, DDQ is itself reduced. wikipedia.org Transition metal catalysts, such as those based on platinum, are also effective for dehydrogenation reactions and are used on a large scale in industrial processes like the conversion of methylcyclohexane (B89554) to toluene. wikipedia.org
For this compound, aromatization would lead to the formation of 1,2-dimethyl-4-nitrobenzene (B166907). This process could be achieved through treatment with a suitable oxidizing agent or catalyst. The nitro group, being electron-withdrawing, would influence the reactivity of the diene system towards aromatization.
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in alkenes and cycloalkenes. yale.edulibretexts.org The reaction with ozone (O₃) leads to the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. yale.edu Subsequent workup of the ozonide can lead to different products depending on the conditions used. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) typically yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids. masterorganicchemistry.comlibretexts.org
For a cyclic alkene like cyclohexene (B86901), ozonolysis results in the cleavage of the ring to form a linear dicarbonyl compound. youtube.com In the case of a substituted cyclohexadiene such as this compound, ozonolysis would be expected to cleave both double bonds. The nature of the final products would depend on the workup conditions. Under reductive conditions, a mixture of carbonyl-containing fragments would be expected. Oxidative conditions would lead to the formation of carboxylic acids.
The presence of the nitro group and methyl substituents would influence the reactivity of the double bonds towards ozone and could also affect the stability and subsequent reactions of the resulting carbonyl fragments. Oxidative cleavage of cycloalkenes can also be achieved using other reagents, such as hydrogen peroxide in the presence of a tungsten-based catalyst, which can lead to the formation of dicarboxylic acids. rsc.org
Cycloaddition Chemistry Involving Cyclohexadienes, Including 1,3-Dipolar Cycloadditions
Cyclohexadienes can participate in various cycloaddition reactions, acting as either the diene or the dienophile component. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. nih.govresearchgate.netlibretexts.orgfiveable.me
In addition to Diels-Alder reactions, cyclohexadienes can also undergo 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.govnumberanalytics.com Nitrones are an example of 1,3-dipoles that have been shown to react with 1,2-cyclohexadiene in [3+2] cycloadditions to yield isoxazolidine (B1194047) products. acs.org
While the specific cycloaddition chemistry of this compound is not detailed in the provided search results, its structure suggests potential reactivity in such transformations. The conjugated diene system could react with various dienophiles in Diels-Alder reactions. Furthermore, the electron-deficient nature of the double bond bearing the nitro group might allow it to act as a dipolarophile in 1,3-dipolar cycloadditions with suitable 1,3-dipoles. The stereochemistry and regioselectivity of such reactions would be influenced by the steric and electronic effects of the methyl and nitro substituents.
Stereochemical Aspects in the Chemical Behavior of 1,2 Dimethyl 4 Nitro 1,4 Cyclohexadiene
Characterization and Analysis of Diastereomeric Adducts (e.g., using NMR Spectroscopy)
Reactions involving the 1,2-dimethyl-4-nitro-1,4-cyclohexadiene scaffold can lead to the formation of diastereomeric adducts, particularly in cycloaddition reactions where the diene reacts with a dienophile. The facial selectivity of the approach of the dienophile is influenced by the existing substituents on the cyclohexadiene ring, often resulting in a mixture of diastereomeric products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of these diastereomers. Key NMR parameters are sensitive to the spatial orientation of atoms within the molecule.
Chemical Shifts: The electronic environment of a nucleus determines its chemical shift. In diastereomers, the relative orientation of the substituents can cause significant differences in the chemical shifts of protons and carbons, particularly those close to the stereogenic centers. For instance, in cycloaddition products derived from nitroalkenes, the protons' chemical shifts can vary between diastereomers mdma.ch.
Coupling Constants: The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants in the ¹H NMR spectrum, the relative stereochemistry of substituents on the newly formed ring can be determined.
Nuclear Overhauser Effect (NOE): NOE spectroscopy (e.g., NOESY) can be used to establish through-space proximity between protons. The observation of an NOE between specific protons across the ring system can confirm their syn or anti relationship, thereby elucidating the stereochemistry of the adduct.
In the context of Lewis acid-catalyzed cycloadditions of aromatic nitroalkenes, exclusive anti selectivity has been observed in the formation of nitronates, demonstrating the high degree of stereocontrol that can be achieved and subsequently analyzed mdma.ch.
Table 1: Illustrative ¹H NMR Data for Differentiating Diastereomers This table provides a hypothetical example based on typical data for substituted cyclohexadiene adducts to illustrate how NMR spectroscopy is used.
| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) | Key Observation |
| H-3 | 6.10 | 6.25 | Different chemical shifts due to proximity to different groups. |
| H-4 | 4.85 | 4.95 | Varied shielding effects from the nitro group. |
| CH₃ (C1) | 1.75 | 1.80 | Minor shifts indicating different spatial environments. |
| CH₃ (C2) | 1.70 | 1.72 | Minor shifts indicating different spatial environments. |
Note: Data is illustrative and not from direct measurement of this compound adducts.
Principles of Enantioselective Transformations and Chiral Catalysis in Cyclohexadiene Chemistry
Enantioselective transformations are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry and materials science. In cyclohexadiene chemistry, this is often achieved through chiral catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
The core principles involve the formation of a transient diastereomeric complex between the chiral catalyst and the substrate. This complex lowers the activation energy for the pathway leading to one enantiomer while raising it for the other.
Key Strategies in Cyclohexadiene Chemistry:
Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the cyclohexadiene or a reacting partner, creating a chiral environment that dictates the stereochemical outcome. For example, chiral oxazaborolidines have been used to catalyze enantioselective Diels-Alder reactions between 1,3-cyclohexadiene (B119728) and dienophiles nih.govacs.org. These catalysts are effective in promoting highly enantioselective cycloadditions, with predictable product configurations nih.govrsc.org.
Chiral Transition Metal Catalysis: Transition metals complexed with chiral ligands are widely used. Chiral dienes, for instance, can themselves act as ligands for metals like rhodium(I) nih.govacs.org. These complexes have been successfully applied in enantioselective C-C bond-forming reactions, such as the addition of organoboron reagents to acceptors acs.org. Rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes using chiral dirhodium tetracarboxylate catalysts has been shown to produce triarylmethanes with high enantioselectivity nih.gov.
Organocatalysis: Chiral organic molecules can also act as catalysts. For instance, chiral phosphoric acid has been shown to effectively control axial chirality in the dearomatization of azobenzenes to form axially chiral cyclohexadienylidene compounds cell.com. Similarly, new chiral diamine catalysts have been developed for the enantioselective isomerization of β,γ-unsaturated cyclohexenones to their α,β-unsaturated counterparts brandeis.edu.
Table 2: Examples of Chiral Catalysts in Cyclohexadiene Transformations
| Catalyst Type | Example Catalyst | Transformation | Reference |
| Chiral Lewis Acid | Chiral Oxazaborolidine | Diels-Alder Reaction | nih.govacs.org |
| Chiral Transition Metal Complex | Rh₂(S-PTAD)₄ | C-H Functionalization | nih.gov |
| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Dearomatization | cell.com |
Conformational Analysis of Substituted Cyclohexadiene Ring Systems
The cyclohexadiene ring is not planar. The presence of sp³-hybridized carbon atoms allows the ring to adopt non-planar conformations to relieve steric strain. The specific conformation is influenced by the substitution pattern on the ring.
1,4-Cyclohexadiene (B1204751): While early studies suggested a planar (D₂h symmetry) structure, subsequent high-level calculations and experimental data indicate a preference for a slightly puckered or planar conformation depending on the substituents researchgate.net.
1,3-Cyclohexadiene: This isomer is definitively non-planar, adopting a twisted or half-chair conformation with C₂ symmetry researchgate.net.
For this compound, the substituents play a significant role in determining the ring's preferred conformation. Ab initio molecular orbital calculations on substituted cyclohexadienes have shown that both methyl (CH₃) and nitro (NO₂) groups influence the geometry and stability researchgate.net. The bulky methyl groups at the C1 and C2 positions and the electron-withdrawing nitro group at C4 will introduce significant steric and electronic perturbations. This likely forces the ring into a stable, non-planar conformation, such as a flattened boat or twisted boat, to minimize steric repulsion and optimize electronic interactions researchgate.net. The conformation of the ring, in turn, influences the accessibility of the double bonds for chemical reactions, affecting both reactivity and stereoselectivity.
Quantum chemical calculations are often employed to determine the most stable conformations and the energy barriers for interconversion between them. These studies show that the ring can exhibit flexibility through low-energy deformation modes, such as rotation around C(sp³)-C(sp²) bonds researchgate.net.
Table 3: Summary of Conformational Properties of Cyclohexadiene Systems
| Molecule | Point Group Symmetry | Conformation | Key Feature | Reference |
| 1,3-Cyclohexadiene | C₂ | Non-planar (Twisted) | Saturated part is puckered. | researchgate.net |
| 1,4-Cyclohexadiene | D₂h (or near-planar) | Planar or slightly puckered | Conformation is sensitive to substituents. | researchgate.net |
| Substituted 1,4-Dihydropyridines | - | Flattened Boat | C4 substituent is often pseudoaxial. | researchgate.net |
Utility of 1,2 Dimethyl 4 Nitro 1,4 Cyclohexadiene As a Versatile Synthetic Building Block
Precursor Role in the Synthesis of Complex Organic Molecules
No specific examples of total synthesis or the construction of complex molecular frameworks using 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene as a starting material or key intermediate were found in the reviewed literature.
Derivatization of the Cyclohexadiene Core to Form Aromatic and Heterocyclic Systems
While the aromatization of cyclohexadiene derivatives and the conversion of nitro compounds into various functional groups are well-established synthetic strategies, no literature was found that specifically details these transformations for this compound to produce aromatic or heterocyclic products.
Strategic Manipulation of Cycloadducts for the Assembly of Multicyclic Architectures
The search did not yield any information on this compound participating in cycloaddition reactions (such as the Diels-Alder reaction) or the subsequent manipulation of the resulting adducts to form multicyclic systems.
Due to the absence of specific research data for "this compound," the creation of the requested article with detailed findings and data tables is not feasible at this time.
Future Research Directions and Emerging Synthetic Strategies for Nitrocyclohexadiene Derivatives
Development of Novel Catalytic Systems for Enhanced Selectivity in Synthesis and Transformations
The synthesis and subsequent transformation of nitrocyclohexadiene derivatives often yield a mixture of isomers and byproducts. Consequently, a significant area of future research lies in the development of sophisticated catalytic systems capable of affording high levels of selectivity. The focus is on designing catalysts that can precisely control chemo-, regio-, and stereoselectivity during the formation of the cyclohexadiene ring and the transformation of the nitro group.
Transition metal catalysis, for instance, has shown promise in various cycloaddition reactions for forming cyclic structures. williams.edu Systems based on metals like cobalt and nickel could be tailored to control the Diels-Alder or other cycloaddition pathways that lead to the nitrocyclohexadiene core. williams.eduacs.orgacs.org For transformations, research into selective hydrogenation of the nitro group is critical. While extensive research exists for the hydrogenation of nitrocyclohexane (B1678964) to produce valuable chemicals like cyclohexanone (B45756) oxime and cyclohexylamine (B46788) bohrium.comrsc.orgresearchgate.net, applying these principles to nitrocyclohexadienes is a key future direction. The challenge will be to achieve selective reduction of the nitro group without affecting the double bonds of the diene system. Atomically precise metal clusters, such as copper-silver nanoclusters, have demonstrated high selectivity in the hydrogenation of nitrocyclohexane and could be adapted for nitrocyclohexadiene derivatives. rsc.org
Future work will likely involve a combination of ligand design, metal center selection, and the use of bimetallic or supported catalysts to fine-tune electronic and steric properties, thereby guiding the reaction toward the desired product with high fidelity.
Table 1: Potential Catalytic Systems for Nitrocyclohexadiene Derivatives
| Catalytic System | Target Reaction | Desired Selectivity Outcome |
|---|---|---|
| Chiral Nickel(0) Complexes | Intramolecular [4+2] Cycloaddition | Enantioselective formation of the cyclohexadiene ring. williams.edu |
| Supported Bimetallic Nanoclusters (e.g., Cu-Ag) | Partial Hydrogenation | Chemoselective reduction of the nitro group to a nitroso or hydroxylamine (B1172632) group, preserving the diene structure. rsc.org |
| Cobalt-based Catalysts (e.g., [CoBr₂(dppp)]) | Bicycloaddition with Alkynes | Regioselective formation of complex bicyclic structures from the diene backbone. acs.orgacs.org |
Exploration of Photochemical Reactions and Electrocatalytic Methodologies Involving Nitrocyclohexadienes
Photochemical and electrocatalytic methods offer unique, non-thermal pathways for chemical transformations, often providing access to reactive intermediates and products that are unattainable through conventional means.
The photochemical behavior of the parent 1,3-cyclohexadiene (B119728) molecule, which undergoes a well-studied ring-opening reaction to form 1,3,5-hexatriene, provides a strong basis for exploring the photochemistry of its nitro-substituted derivatives. researchgate.netnih.govresearchgate.net The presence of nitro and methyl groups on the cyclohexadiene ring could significantly influence the excited-state dynamics, potentially leading to novel isomerization pathways, cycloaddition reactions numberanalytics.com, or intramolecular rearrangements. Future research will likely employ time-resolved spectroscopy to investigate the reaction mechanisms and identify the key reactive states that drive these transformations. nih.govirb.hr
Electrocatalysis presents another promising frontier. Electrochemical methods can offer a high degree of control over redox reactions by tuning the applied potential. This could be particularly useful for the selective reduction of the nitro group. Instead of using chemical reducing agents, an electrochemical approach could allow for a stepwise reduction to nitroso, hydroxylamino, or amino functionalities with high chemoselectivity. Anodically generated catalysts, such as selenium cations, have been used to facilitate the cyclization of other nitro-containing compounds and could be adapted for transformations of nitrocyclohexadienes. organic-chemistry.org These methodologies avoid the need for harsh chemical oxidants or reductants, aligning with the principles of green chemistry. organic-chemistry.org
Table 2: Potential Photo- and Electrocatalytic Transformations
| Methodology | Proposed Reaction | Potential Product(s) |
|---|---|---|
| UV Irradiation (Photochemistry) | Pericyclic Ring-Opening | Substituted Nitro-Hexatriene Isomers. researchgate.net |
| Sensitized Photocycloaddition | [2+2] or [4+2] Dimerization | Complex polycyclic dinitro compounds. numberanalytics.com |
| Controlled-Potential Cathodic Reduction (Electrocatalysis) | Selective Nitro Group Reduction | 1,2-Dimethyl-4-nitrosocyclohexadiene or 1,2-Dimethyl-4-aminocyclohexadiene. |
Integration of Flow Chemistry and Sustainable Methodologies in Nitrocyclohexadiene Synthesis
The principles of green and sustainable chemistry are becoming increasingly important in modern synthetic planning. nih.govjddhs.com The integration of flow chemistry and other sustainable methodologies into the synthesis of nitrocyclohexadiene derivatives is a key area for future development.
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages. durham.ac.ukucd.ie These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions like nitrations. researchgate.neteuropa.eu By minimizing the volume of hazardous material present at any given time, flow systems can make the synthesis of energetic materials like nitro compounds significantly safer. europa.eu Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps, a concept known as "reaction telescoping," which can improve efficiency and reduce waste. uc.ptmdpi.com
Table 3: Comparison of Batch vs. Flow Synthesis for Nitrocyclohexadienes
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of potentially hazardous reagents and poor heat dissipation. | Inherently safer due to small reactor volumes and excellent heat transfer, minimizing risk of thermal runaway. europa.eu |
| Process Control | Difficult to precisely control temperature, mixing, and reaction time, leading to side products. | Precise control over residence time, temperature, and stoichiometry, leading to higher selectivity and reproducibility. researchgate.net |
| Scalability | Scaling up can be challenging and often requires significant redevelopment. | Easily scalable by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel). durham.ac.uk |
| Multi-step Integration | Requires isolation and purification of intermediates at each step, generating more waste. | Allows for in-line purification and telescoping of multiple reaction steps without isolating intermediates. uc.ptmdpi.com |
| Waste Generation | Often higher due to solvent use in workups and purifications at each step. | Reduced waste through higher selectivity and fewer workup/purification steps. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing 1,2-Dimethyl-4-nitro-1,4-cyclohexadiene?
- Methodological Answer : Synthesis typically involves nitration of a pre-functionalized cyclohexadiene derivative under controlled conditions. For characterization, gas chromatography-mass spectrometry (GC-MS) is effective for purity assessment, while infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and conjugated dienes (C=C stretching at ~1600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and stereochemistry. For example, isotopic labeling (e.g., deuterated analogs) can clarify reaction pathways .
Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex mixtures?
- Methodological Answer : GC-MS is preferred for volatile derivatives, with electron ionization (EI) providing fragmentation patterns for structural confirmation . High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass detectors is suitable for non-volatile or thermally labile forms. Quantitative analysis requires calibration curves using certified reference standards, as outlined in NIST protocols . For trace-level detection, tandem MS (MS/MS) enhances sensitivity and specificity.
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in Diels-Alder or hetero-Diels-Alder reactions?
- Methodological Answer : Substituent effects can be probed via competitive reaction studies. For example, introducing electron-withdrawing groups (e.g., -NO₂) increases dienophile reactivity, while methyl groups enhance steric hindrance. Stereochemical outcomes are assessed using X-ray crystallography or NOE NMR experiments. Evidence from hetero-Diels-Alder reactions with nitrosoacrylates shows that bromine-induced isomerization alters regioselectivity . Computational modeling (DFT) can predict transition-state geometries and activation energies, validated by experimental kinetic data .
Q. How can contradictions in reported kinetic data for elimination or addition reactions involving this compound be resolved?
- Methodological Answer : Discrepancies often arise from differences in reaction conditions (solvent, temperature) or measurement techniques. To address this:
- Replicate studies under standardized conditions (e.g., using NIST-recommended protocols ).
- Employ isotopic labeling (e.g., perdeuterio-cyclohexadiene) to distinguish intramolecular vs. intermolecular pathways .
- Apply multivariate statistical analysis (e.g., PCA) to isolate variables affecting reactivity .
- Cross-validate results using complementary methods (e.g., calorimetry for enthalpy changes and GC-MS for product distribution) .
Q. What strategies are effective for studying the electronic structure and conjugation effects in this compound?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy reveals conjugation length via λₘₐₓ shifts. Cyclic voltammetry quantifies redox potentials, correlating with HOMO/LUMO energies. For computational analysis, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Experimental validation can be achieved through X-ray photoelectron spectroscopy (XPS) for nitro group electron-withdrawing effects .
Methodological Design and Data Analysis
Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?
- Methodological Answer : Accelerated stability studies involve exposing the compound to stressors (light, heat, humidity) and monitoring degradation via HPLC or GC-MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. For photostability, use controlled UV chambers and quantify degradation products . NIST’s thermochemical data (ΔfH°gas, ΔrH°) provide baseline enthalpy values for stability comparisons .
Q. What advanced techniques are recommended for elucidating reaction mechanisms involving this compound?
- Methodological Answer : Isotopic tracer studies (e.g., ¹³C or ²H labeling) track bond reorganization, as demonstrated in cyclohexadiene elimination mechanisms . Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) captures intermediate species. For stereochemical analysis, circular dichroism (CD) or chiral GC columns differentiate enantiomeric pathways. Collaborative use of experimental and computational data (e.g., IRC calculations in DFT) validates proposed mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
